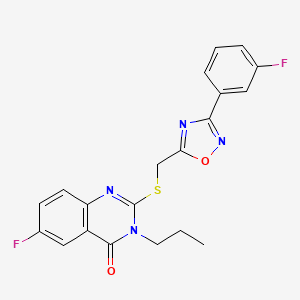

6-フルオロ-2-(((3-(3-フルオロフェニル)-1,2,4-オキサジアゾール-5-イル)メチル)チオ)-3-プロピルキナゾリン-4(3H)-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-fluoro-2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H16F2N4O2S and its molecular weight is 414.43. The purity is usually 95%.

BenchChem offers high-quality 6-fluoro-2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- キナゾリノン誘導体は、抗がん剤としての可能性から注目を集めています。研究者らは、この化合物のさまざまな癌細胞株に対する細胞毒性効果を調べてきました。機構研究は、細胞周期制御、アポトーシス、腫瘍増殖の阻害に対するその影響を明らかにしています。 さらに、その有効性と安全性を最適化するために探索する必要があります .

- 1,2,4-オキサジアゾール部分の存在は、潜在的な抗炎症活性を示唆しています。研究者らは、プロ炎症性サイトカインや酵素の阻害を含む、炎症経路に対するその影響を研究してきました。 この化合物は、新規抗炎症薬の開発のためのリードとして役立ちます .

- キナゾリノンはしばしば抗菌性を示します。この化合物の抗菌作用と抗真菌作用に関する調査が進行中です。 研究者らは、グラム陽性菌とグラム陰性菌の両方、および真菌病原体に対するその活性を調べています .

- 神経変性疾患は、大きな課題となっています。キナゾリノン誘導体には、本化合物も含まれ、神経保護剤として有望視されています。 研究では、酸化ストレスの調節、神経細胞生存の促進、神経炎症の軽減に対する能力に焦点を当てています .

- この化合物のユニークな構造的特徴は、酵素阻害のための興味深い候補となっています。研究者らは、キナーゼ、プロテアーゼ、その他の関連する酵素の阻害剤としての可能性を調べています。 さらに、特定の受容体(例:GPCR)との相互作用が調査されています .

- 生物学的用途に加えて、キナゾリノン誘導体は材料科学にも使用されています。その電子特性により、有機発光ダイオード(OLED)や有機光起電力デバイス(OPV)などの有機電子デバイスに適しています。 研究者らは、その電荷輸送、安定性、および光電子挙動を研究しています .

抗がん研究

抗炎症作用

抗菌活性

神経保護の可能性

酵素と受容体の阻害

材料科学と有機エレクトロニクス

特性

IUPAC Name |

6-fluoro-2-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N4O2S/c1-2-8-26-19(27)15-10-14(22)6-7-16(15)23-20(26)29-11-17-24-18(25-28-17)12-4-3-5-13(21)9-12/h3-7,9-10H,2,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMAOYULQJZBEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dipropylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2369433.png)

![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2369435.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B2369443.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2369445.png)

![ETHYL 2-({2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETYL}OXY)BENZOATE](/img/structure/B2369449.png)

![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B2369451.png)

![N-(2-ethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2369454.png)